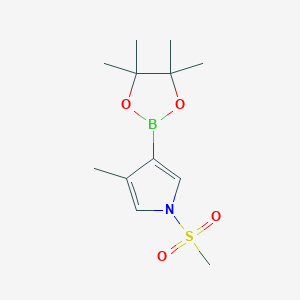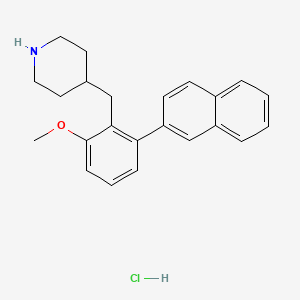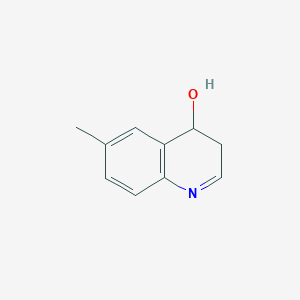
6-Methyl-3,4-dihydroquinolin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-3,4-dihydroquinolin-4-ol is a heterocyclic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a hydroxyl group at the 4-position and a methyl group at the 6-position, making it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3,4-dihydroquinolin-4-ol can be achieved through several methods:
Intramolecular Friedel-Crafts Alkylation: This method involves the cyclization of N-(4-methoxyphenyl)-3-chloropropionamide under acidic conditions to form the quinoline core.
Sequential Reactions of 2-Alkynylanilines with Ketones: This method uses Brønsted acid or Lewis acid catalysis to promote the reaction of 2-alkynylanilines with ketones, resulting in the formation of quinoline derivatives.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-3,4-dihydroquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: The methyl and hydroxyl groups can participate in substitution reactions to form various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Functionalized quinoline derivatives with various substituents at the 4- and 6-positions.
Aplicaciones Científicas De Investigación
6-Methyl-3,4-dihydroquinolin-4-ol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-Methyl-3,4-dihydroquinolin-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 4-position and the methyl group at the 6-position play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various pharmacological effects. Detailed studies on its mechanism of action are ongoing to elucidate its precise molecular targets and pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxyquinoline: Similar structure but lacks the methyl group at the 6-position.
2-Hydroxyquinoline: Hydroxyl group at the 2-position instead of the 4-position.
6-Methylquinoline: Lacks the hydroxyl group at the 4-position.
Uniqueness
6-Methyl-3,4-dihydroquinolin-4-ol is unique due to the presence of both the hydroxyl group at the 4-position and the methyl group at the 6-position. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C10H11NO |
|---|---|
Peso molecular |
161.20 g/mol |
Nombre IUPAC |
6-methyl-3,4-dihydroquinolin-4-ol |
InChI |
InChI=1S/C10H11NO/c1-7-2-3-9-8(6-7)10(12)4-5-11-9/h2-3,5-6,10,12H,4H2,1H3 |
Clave InChI |
UPCUVTPQNWADBZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N=CCC2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-Chlorophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine](/img/structure/B14847793.png)

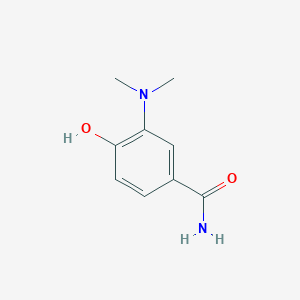
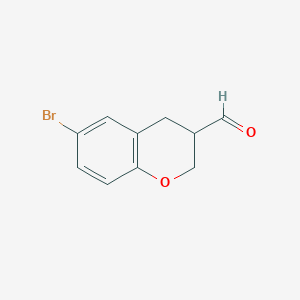


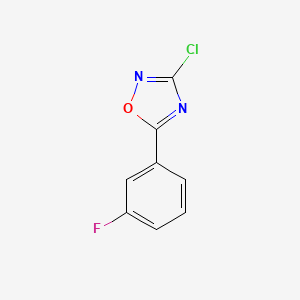
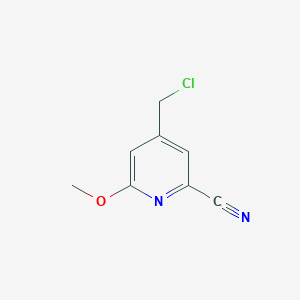
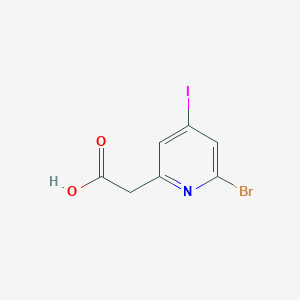

![7-Trifluoromethoxy-1,2,3,4-tetrahydrobenzo[b]azepin-5-one](/img/structure/B14847831.png)
